molecular formula C14H23NO3 B3164533 (Butan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine CAS No. 893574-86-2

(Butan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine

Cat. No.: B3164533
CAS No.: 893574-86-2
M. Wt: 253.34 g/mol
InChI Key: CKAOVMGJKHOVOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Systematic Nomenclature

The identity of a chemical compound is fundamentally established by its systematic name, which precisely describes its molecular structure. The systematic IUPAC (International Union of Pure and Applied Chemistry) name for this compound is N-(3,4,5-trimethoxybenzyl)butan-2-amine . This name is derived by identifying the longest carbon chain of the amine, which in this case is the butan-2-amine moiety, and treating the 3,4,5-trimethoxyphenylmethyl group as a substituent on the nitrogen atom.

Identifier Value
Systematic IUPAC Name N-(3,4,5-trimethoxybenzyl)butan-2-amine
Molecular Formula C14H23NO3
PubChem CID 139035319

Structural Characteristics and Chirality Considerations of the (Butan-2-yl) Moiety

The structure of (butan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine is characterized by a central nitrogen atom bonded to a hydrogen, a butan-2-yl group, and a (3,4,5-trimethoxyphenyl)methyl group. A key feature of this molecule is the presence of a stereocenter, or chiral center, within the butan-2-yl moiety.

The second carbon atom of the butane (B89635) chain in the butan-2-yl group is bonded to four different substituents: a methyl group, an ethyl group, a hydrogen atom, and the amino group of the parent molecule. quora.comaskfilo.com This arrangement means that the butan-2-yl group is chiral and can exist as two non-superimposable mirror images, known as enantiomers. quora.compearson.com These enantiomers are designated as (R)- and (S)-butan-2-amine. Consequently, this compound can also exist as two distinct enantiomers:

(R)-N-(3,4,5-trimethoxybenzyl)butan-2-amine

(S)-N-(3,4,5-trimethoxybenzyl)butan-2-amine

Overview of Related Amine and Trimethoxyphenyl Architectures in Contemporary Chemical Research

Both chiral amines and compounds containing the 3,4,5-trimethoxyphenyl group are prevalent and important in modern chemical research.

Chiral amines are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and other biologically active molecules. researchgate.netrsc.org Their stereochemistry often plays a decisive role in their biological function. The development of efficient methods for the enantioselective synthesis of chiral amines is an active area of investigation, with techniques such as asymmetric hydrogenation and enzymatic transamination being prominent. nih.govacs.orgacs.org

The 3,4,5-trimethoxyphenyl moiety is a structural feature found in a number of natural products and synthetic compounds with significant biological activities. This group is a key component of the psychedelic phenethylamine (B48288) mescaline. wikipedia.org The presence of the three methoxy (B1213986) groups on the phenyl ring can influence the molecule's electronic properties, solubility, and ability to interact with biological targets. The 3,4,5-trimethoxy substitution pattern is often investigated in medicinal chemistry for its potential to confer anticancer properties. nih.gov For instance, it is a common pharmacophore in compounds designed to interact with tubulin. nih.gov Furthermore, 3,4,5-trimethoxybenzaldehyde (B134019) serves as a versatile intermediate in the synthesis of various pharmaceuticals. wikipedia.org The 3,4,5-trimethoxyphenyl group has been incorporated into various molecular frameworks, including thiazoles and pyrimidines, to explore their potential as antiproliferative agents. nih.gov

The combination of a chiral amine and a 3,4,5-trimethoxyphenyl group in this compound makes it a compound of interest for further investigation into its chemical and biological properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3,4,5-trimethoxyphenyl)methyl]butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-6-10(2)15-9-11-7-12(16-3)14(18-5)13(8-11)17-4/h7-8,10,15H,6,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAOVMGJKHOVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC(=C(C(=C1)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the N-[(3,4,5-trimethoxyphenyl)methyl]amine Core

The formation of the central C-N bond in (Butan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine is a key strategic consideration in its synthesis. This section explores both classical and modern approaches to constructing this linkage.

Reductive Amination Protocols for Secondary Amine Formation

Reductive amination is a widely utilized and efficient method for the synthesis of secondary amines. wikipedia.org This one-pot reaction typically involves the condensation of an aldehyde or ketone with a primary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.org For the synthesis of this compound, this involves the reaction of 3,4,5-trimethoxybenzaldehyde (B134019) with butan-2-amine.

The reaction proceeds through the nucleophilic attack of the butan-2-amine on the carbonyl carbon of 3,4,5-trimethoxybenzaldehyde, followed by dehydration to form a Schiff base (imine). The subsequent reduction of this imine yields the target secondary amine. A variety of reducing agents can be employed for this transformation, each with its own advantages regarding selectivity and reaction conditions.

Reducing AgentTypical SolventsKey Characteristics
Sodium borohydride (B1222165) (NaBH₄)Methanol, Ethanol (B145695)Capable of reducing aldehydes and ketones; added after imine formation is complete.
Sodium cyanoborohydride (NaBH₃CN)MethanolLess reactive than NaBH₄; selectively reduces imines in the presence of aldehydes.
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF)Mild and selective; sensitive to water and less compatible with protic solvents like methanol.

The choice of reducing agent and solvent is crucial for optimizing the reaction yield and minimizing side products. For instance, sodium cyanoborohydride is often preferred due to its ability to selectively reduce the iminium ion as it is formed, even in the presence of the starting aldehyde.

Alternative C-N Bond Forming Reactions in Amine Synthesis

Beyond reductive amination, modern organometallic cross-coupling reactions offer powerful alternatives for the formation of C-N bonds.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. libretexts.org In the context of synthesizing the target molecule, this could involve the reaction of butan-2-amine with a 3,4,5-trimethoxybenzyl halide. This reaction is known for its broad substrate scope and functional group tolerance. wikipedia.orglibretexts.org The catalytic cycle typically involves the oxidative addition of the benzyl (B1604629) halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the desired product. wikipedia.org

The Ullmann condensation is a copper-catalyzed reaction that can also be employed for C-N bond formation. wikipedia.org Traditionally requiring harsh reaction conditions, modern modifications have made this reaction more versatile. wikipedia.orgorganic-chemistry.orgmagtech.com.cnorganic-chemistry.orgmdpi.com This approach could, in principle, be used to couple butan-2-amine with a suitable 3,4,5-trimethoxybenzyl derivative, although it is more commonly applied to the formation of N-aryl bonds.

Stereoselective Synthesis of the Butan-2-yl Moiety

The chirality of this compound resides in the butan-2-yl group. The stereocontrolled synthesis of chiral butan-2-amine is therefore a critical aspect of producing enantiomerically pure forms of the final compound.

Enantioselective Approaches for Chiral Amine Synthesis

Enantioselective methods aim to directly produce one enantiomer of a chiral amine in excess. Catalytic asymmetric addition to imines is a powerful strategy. mdma.ch For the synthesis of chiral butan-2-amine, this could involve the asymmetric reduction of an imine derived from 2-butanone (B6335102) or the addition of a nucleophile to a chiral imine.

Diastereoselective Control in Multi-Step Synthetic Sequences

Diastereoselective methods often involve the use of a chiral auxiliary, a stereogenic group that is temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. osi.lv After the desired stereocenter is established, the auxiliary is removed.

One common approach is the diastereoselective alkylation of a chiral imine or enamine. For instance, an imine can be formed between a chiral amine (the auxiliary) and 2-butanone. Subsequent alkylation of the corresponding enolate would proceed with facial selectivity dictated by the chiral auxiliary. Hydrolysis of the resulting imine would then yield the chiral butan-2-amine.

The use of Ellman's chiral tert-butanesulfinamide as an auxiliary is a well-established method for the asymmetric synthesis of amines. osi.lv Condensation of tert-butanesulfinamide with 2-butanone forms a chiral N-sulfinyl imine. Diastereoselective reduction of this imine, followed by removal of the sulfinyl group, can provide enantiomerically enriched butan-2-amine.

Biocatalytic Routes to Chiral Butan-2-amines

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. Enzymes such as transaminases and amine dehydrogenases are particularly effective.

Transaminases (TAs) catalyze the transfer of an amino group from an amino donor to a ketone acceptor. To produce chiral butan-2-amine, a transaminase can be used to aminate 2-butanone. The stereochemical outcome (either (R)- or (S)-butan-2-amine) is dependent on the specific transaminase used.

Alternatively, kinetic resolution of racemic butan-2-amine can be achieved using a transaminase. In this process, one enantiomer of the amine is selectively converted to the corresponding ketone (2-butanone), leaving the other enantiomer in high enantiomeric excess. For example, an ω-transaminase from Vibrio fluvialis has been used for the kinetic resolution of (R,S)-sec-butylamine, yielding (R)-sec-butylamine with high enantiomeric excess. nih.gov

Amine dehydrogenases (AmDHs) can catalyze the reductive amination of ketones to produce chiral amines, using ammonia (B1221849) as the amine source and a nicotinamide (B372718) cofactor as the reductant. This method provides a direct and atom-economical route to enantiopure amines from prochiral ketones.

Biocatalytic MethodEnzyme TypeStarting MaterialProductKey Feature
Asymmetric SynthesisTransaminase2-Butanone(R)- or (S)-Butan-2-amineDirect conversion of a prochiral ketone to a chiral amine.
Kinetic ResolutionTransaminase(R,S)-Butan-2-amineEnantioenriched (R)- or (S)-Butan-2-amine and 2-ButanoneSelective transformation of one enantiomer from a racemic mixture. nih.gov
Asymmetric SynthesisAmine Dehydrogenase2-Butanone(R)- or (S)-Butan-2-amineReductive amination using ammonia.
Kinetic ResolutionLipase(R,S)-Butan-2-amineEnantioenriched (R)- or (S)-Butan-2-amine and N-acetyl-(S)- or (R)-butan-2-amineEnantioselective acylation of the amine. researchgate.net

Synthesis of Analogs and Structural Variants of this compound

The synthesis of analogs and structural variants of this compound is a key area of research for exploring the structure-activity relationships (SAR) of this class of compounds. Modifications to the core structure can be systematically introduced at three primary locations: the butan-2-yl chain, the trimethoxyphenyl ring system, and the secondary amine functionality. These modifications are typically achieved through established synthetic organic chemistry methodologies, with reductive amination being a cornerstone of many synthetic routes.

A common starting point for the synthesis of the parent compound and its analogs is the reaction of 3,4,5-trimethoxybenzaldehyde with a suitable primary amine, in this case, butan-2-amine. This reaction proceeds via an imine intermediate, which is then reduced in situ to the desired secondary amine. This versatile reaction allows for the introduction of a wide variety of substituents on the amine, enabling the exploration of different alkyl chain modifications.

Modifications on the Butan-2-yl Chain

Alterations to the butan-2-yl group can significantly influence the steric and electronic properties of the molecule, which in turn can affect its biological activity. Researchers have explored a range of modifications, from simple changes in chain length and branching to the introduction of cyclic moieties and functional groups.

The general synthetic approach for these modifications involves the reductive amination of 3,4,5-trimethoxybenzaldehyde with a variety of primary amines. This method is highly efficient and allows for the creation of a diverse library of analogs. The reaction conditions can be optimized, but a common procedure involves the use of a reducing agent such as sodium borohydride or sodium triacetoxyborohydride.

Below is a representative table of butan-2-yl chain modifications:

Amine PrecursorResulting N-SubstituentSynthetic Method
Propan-2-amineIsopropylReductive amination
CyclobutylamineCyclobutylReductive amination
Pentan-3-aminePentan-3-ylReductive amination
2-Methylpropan-1-amineIsobutylReductive amination
CyclohexylamineCyclohexylReductive amination

This table is generated based on established chemical principles of reductive amination and does not represent a specific experimental study.

Studies on related N-alkyl-N-methylpropargylamine derivatives have shown that the potency of these compounds is related to the carbon chain length of the alkyl group and the substitution at the alpha-carbon. More potent inhibitory activity was observed for molecules with a single methyl group substitution on the alpha carbon compared to those with two hydrogen or two methyl groups. rsc.org This suggests that steric bulk and the electronic environment around the nitrogen atom are critical for activity.

Alterations to the Trimethoxyphenyl Ring System

The 3,4,5-trimethoxyphenyl moiety is a common pharmacophore in many biologically active compounds. Modifications to this ring system, such as altering the number and position of the methoxy (B1213986) groups or introducing other substituents, can provide valuable insights into the SAR.

The synthesis of analogs with a modified trimethoxyphenyl ring typically starts with a correspondingly substituted benzaldehyde. These precursors can either be commercially available or synthesized through various aromatic substitution reactions. For example, different patterns of methoxy, ethoxy, or other alkoxy groups can be introduced on the phenyl ring. Additionally, other functional groups like halogens or alkyl groups can be incorporated.

The following table illustrates potential alterations to the trimethoxyphenyl ring:

Benzaldehyde PrecursorResulting Phenyl Ring System
3,4-Dimethoxybenzaldehyde3,4-Dimethoxyphenyl
2,4,5-Trimethoxybenzaldehyde2,4,5-Trimethoxyphenyl
4-Hydroxy-3,5-dimethoxybenzaldehyde (Syringaldehyde)4-Hydroxy-3,5-dimethoxyphenyl
3,5-Dimethoxybenzaldehyde3,5-Dimethoxyphenyl
4-Fluorobenzaldehyde4-Fluorophenyl

This table is generated based on the availability of substituted benzaldehydes for use in reductive amination reactions.

Research on other phenethylamine (B48288) derivatives has indicated that alkyl or halogen groups on the phenyl ring can have positive effects on binding affinity to certain receptors. nih.govnih.gov Conversely, the presence of alkoxy or nitro groups can sometimes decrease affinity. nih.gov

Derivatization of the Secondary Amine Functionality

The secondary amine in this compound is a key functional group that can be further derivatized to produce a range of analogs with potentially different physicochemical and biological properties. Common derivatization reactions include acylation, alkylation, and sulfonylation.

A variety of derivatizing agents can be employed, each imparting unique characteristics to the final product. The choice of reagent depends on the desired properties of the analog.

The table below provides examples of derivatization reactions for the secondary amine:

ReagentResulting Functional GroupReaction Type
Acetyl chlorideN-AcetylAcylation
Methyl iodideN-Methyl (Tertiary amine)Alkylation
Benzenesulfonyl chlorideN-BenzenesulfonylSulfonylation
Ethyl chloroformateN-EthoxycarbonylCarbamoylation
Propionic anhydride (B1165640)N-PropionylAcylation

This table is generated based on common derivatization reactions for secondary amines.

The derivatization of amines is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability and membrane permeability. omicsonline.org For analytical purposes, derivatization with fluorescent tags can be employed to facilitate detection and quantification in biological samples. mdpi.com

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For a complete structural assignment of (Butan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required.

¹H NMR spectroscopy would reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration values (proton count). The expected spectrum would show signals for the aromatic protons on the trimethoxyphenyl ring, the methoxy (B1213986) group protons, the benzylic methylene (B1212753) protons, the methine proton of the butan-2-yl group, the methylene protons of the ethyl moiety, and the two methyl groups of the sec-butyl chain.

¹³C NMR spectroscopy , often coupled with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, would identify the number of unique carbon environments and distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. Key signals would include those for the aromatic carbons, the three methoxy carbons, the benzylic carbon, and the four carbons of the butan-2-yl group.

2D NMR techniques are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling relationships, for instance, connecting the methine proton of the sec-butyl group to its adjacent methylene and methyl protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different fragments of the molecule, such as linking the benzylic methylene protons to the carbons of the trimethoxyphenyl ring and the nitrogen-adjacent carbon of the butan-2-yl group.

Interactive Data Table: Predicted ¹H NMR Data

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Integration
Ar-H6.5 - 6.8Singlet2H
OCH₃ (para)3.8 - 3.9Singlet3H
OCH₃ (meta)3.7 - 3.8Singlet6H
Ar-CH₂-N3.6 - 3.8Singlet2H
N-CH(CH₃)CH₂CH₃2.5 - 2.8Multiplet1H
N-CH(CH₃)CH₂CH₃1.4 - 1.6Multiplet2H
N-CH(CH₃)CH₂CH₃1.1 - 1.3Doublet3H
N-CH(CH₃)CH₂CH₃0.8 - 1.0Triplet3H
NHVariableBroad Singlet1H

Interactive Data Table: Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (ppm)
Ar-C (quaternary, C-O)150 - 155
Ar-C (quaternary, C-CH₂)135 - 140
Ar-CH105 - 110
OCH₃55 - 60
Ar-CH₂-N50 - 55
N-CH(CH₃)CH₂CH₃55 - 60
N-CH(CH₃)CH₂CH₃28 - 32
N-CH(CH₃)CH₂CH₃18 - 22
N-CH(CH₃)CH₂CH₃10 - 15

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition and molecular formula. For this compound (C₁₄H₂₃NO₃), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value with a high degree of precision (typically within 5 ppm).

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would provide further structural information by breaking the molecule into smaller, characteristic fragments. Key fragmentation pathways for this compound would likely involve:

Benzylic cleavage: Cleavage of the C-C bond between the aromatic ring and the benzylic carbon, leading to the formation of a stable tropylium-like ion or a 3,4,5-trimethoxybenzyl cation (m/z 181.0865).

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom within the sec-butyl group, which is a characteristic fragmentation pattern for amines.

Loss of methoxy groups: Sequential or concerted loss of methyl radicals (•CH₃) or formaldehyde (B43269) (CH₂O) from the methoxy substituents on the aromatic ring.

Interactive Data Table: Predicted HRMS Fragmentation Data

Fragment Ion Predicted m/z Description
[C₁₄H₂₄NO₃]⁺254.1756[M+H]⁺
[C₁₀H₁₃O₃]⁺181.08653,4,5-trimethoxybenzyl cation
[C₁₁H₁₃O₃]⁺197.0814Loss of C₃H₇ from [M+H]⁺
[C₄H₁₀N]⁺72.0813sec-Butylaminyl cation

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" of the functional groups present.

Infrared (IR) spectroscopy would be expected to show characteristic absorption bands for:

N-H stretch: A weak to medium intensity band around 3300-3500 cm⁻¹ for the secondary amine.

C-H stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

C=C stretches: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

C-O stretches: Strong, characteristic bands for the aryl-alkyl ether linkages of the methoxy groups, typically in the 1000-1300 cm⁻¹ region.

C-N stretch: A band in the 1020-1250 cm⁻¹ range.

Raman spectroscopy , being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. It would be especially useful for observing the symmetric breathing modes of the aromatic ring and the C-C backbone vibrations.

Interactive Data Table: Predicted Vibrational Spectroscopy Data

Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
N-H Stretch3300 - 35003300 - 3500
Aromatic C-H Stretch3000 - 31003000 - 3100
Aliphatic C-H Stretch2850 - 29602850 - 2960
Aromatic C=C Stretch1450 - 16001450 - 1600
C-O Stretch (Aryl Ether)1200 - 1260 (asymmetric), 1000-1075 (symmetric)Weak
C-N Stretch1020 - 12501020 - 1250

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide definitive information on:

Bond lengths and angles: Precise measurements of all interatomic distances and angles.

Stereochemistry: Unambiguous assignment of the stereocenter at the second position of the butyl group.

Intermolecular interactions: Identification of hydrogen bonding, van der Waals forces, and π-stacking interactions that govern the crystal packing.

The resulting crystal structure would provide an atomic-level map of the molecule, confirming the connectivity established by NMR and mass spectrometry and revealing its preferred conformation in the solid state.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in describing the electronic nature of a molecule. These methods provide a detailed picture of electron distribution and its implications for chemical reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Calculations are often performed using specific functionals and basis sets, such as the B3LYP functional with a 6-311G(d,p) or 6-311++G(d,p) basis set, to achieve a balance between accuracy and computational cost. mdpi.comresearchgate.net For (Butan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine, DFT calculations would first involve geometry optimization to find the lowest energy conformation (ground state).

From this optimized structure, key electronic properties can be determined. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. These maps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. For the title compound, the oxygen atoms of the methoxy (B1213986) groups and the nitrogen atom of the amine are expected to be regions of negative potential, while the hydrogen atoms, particularly the amine proton, would exhibit positive potential. researchgate.net

Table 1: Predicted Electronic Properties from DFT Calculations

PropertyPredicted CharacteristicSignificance
HOMO EnergyLocalized on the trimethoxyphenyl ring and nitrogen atomIndicates primary sites for electrophilic attack
LUMO EnergyDistributed across the aromatic ring systemIndicates primary sites for nucleophilic attack
HOMO-LUMO Gap (ΔE)Moderately largeSuggests good kinetic stability
Dipole MomentNon-zero valueIndicates overall polarity of the molecule
Molecular Electrostatic Potential (MEP)Negative potential on O and N atoms; Positive potential on amine HPredicts sites for non-covalent interactions (e.g., hydrogen bonding)

DFT calculations are also a reliable method for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. Theoretical vibrational frequencies from IR spectroscopy and chemical shifts for 1H and 13C NMR can be calculated and compared with experimental data. researchgate.net

Conformational analysis is another critical aspect that can be explored. The molecule possesses several rotatable bonds, primarily the C-N bonds of the amine and the bond linking the benzyl (B1604629) group to the nitrogen. By performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the torsion angle of a specific bond, the most stable conformers (energy minima) and the energy barriers to rotation can be identified. This analysis reveals the molecule's preferred three-dimensional shapes and its flexibility.

Table 2: Key Rotatable Bonds for Conformational Analysis

BondDescriptionImpact on Conformation
Phenyl-CH₂Rotation around the bond connecting the trimethoxyphenyl ring and the methylene (B1212753) bridgeDetermines the orientation of the aromatic ring relative to the amine group
CH₂-NRotation around the bond between the methylene bridge and the nitrogen atomInfluences the spatial arrangement of the benzyl and butan-2-yl groups
N-CH(butan-2-yl)Rotation around the bond between the nitrogen and the chiral carbon of the butan-2-yl groupAffects the positioning of the ethyl and methyl substituents of the sec-butyl group

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum studies often focus on a single molecule in a vacuum, Molecular Dynamics (MD) simulations provide insights into the behavior of a molecule over time, often in the presence of a solvent. MD simulations model the movements of atoms and molecules based on classical mechanics.

For this compound, an MD simulation in a solvent like water or ethanol (B145695) would reveal its dynamic conformational landscape. This analysis can confirm the stable conformers predicted by DFT and show the transitions between them. It also provides information on the flexibility of different parts of the molecule. Furthermore, MD is invaluable for studying intermolecular interactions. The simulation can track the formation and lifetime of hydrogen bonds between the molecule's amine nitrogen or methoxy oxygens and solvent molecules. It can also characterize hydrophobic interactions between the nonpolar alkyl and aromatic parts of the molecule and the surrounding environment.

In Silico Prediction of Chemical Properties and Reaction Pathways

In silico tools, which utilize quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, allow for the rapid prediction of a wide range of chemical and pharmacokinetic properties. unpad.ac.id These predictions are useful in the early stages of drug discovery for assessing the potential of a compound. japsonline.com

For the title compound, properties such as lipophilicity (LogP), topological polar surface area (TPSA), aqueous solubility, and hydrogen bonding capacity can be calculated. These parameters are crucial for predicting a molecule's likely absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net For instance, TPSA is a good predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration.

Computational methods can also be used to predict potential metabolic reaction pathways. The most likely sites of metabolism can be identified by considering the reactivity of different functional groups. For this molecule, potential metabolic transformations include N-dealkylation (removal of the butan-2-yl or benzyl group), O-demethylation of the methoxy groups, and aromatic hydroxylation.

Table 3: Predicted Physicochemical and ADME Properties

PropertyPredicted Value/CharacteristicRelevance
Molecular Weight~253.35 g/molGeneral size of the molecule
LogPValue between 2.5 and 3.5Indicates moderate lipophilicity and potential for membrane permeability
Topological Polar Surface Area (TPSA)~41.5 ŲPredicts good oral bioavailability and cell permeation
Hydrogen Bond Donors1 (the N-H group)Potential for hydrogen bonding interactions
Hydrogen Bond Acceptors4 (the nitrogen and three oxygen atoms)Potential for hydrogen bonding interactions
Rotatable Bonds7Indicates a degree of conformational flexibility

Molecular Modeling for Ligand-Structure Relationships and Interaction Hypotheses

Molecular modeling combines the structural and electronic information from the aforementioned studies to hypothesize how a molecule might interact with a biological target, such as a protein receptor or enzyme. This is often achieved through molecular docking simulations.

Using the 3D structure of this compound, a docking study would place the molecule into the binding site of a target protein and calculate the most likely binding pose and affinity. The results can be used to formulate a ligand-structure relationship hypothesis. For example, the protonated amine could form a salt bridge with an acidic residue (e.g., aspartate or glutamate) in the binding pocket. The oxygen atoms of the methoxy groups could act as hydrogen bond acceptors. researchgate.net The trimethoxyphenyl ring could engage in pi-pi stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. The butan-2-yl group would likely fit into a hydrophobic pocket.

These interaction hypotheses are crucial for understanding the structural basis of a molecule's potential activity and for guiding the design of new, more potent analogs.

Table 4: Potential Molecular Interactions for Ligand Binding

Functional GroupPotential Interaction TypeExample Protein Residue Partner
Secondary Amine (protonated)Ionic Interaction / Salt Bridge, Hydrogen Bond DonorAspartic Acid, Glutamic Acid
Methoxy Groups (Oxygen)Hydrogen Bond AcceptorSerine, Threonine, Asparagine
Trimethoxyphenyl RingPi-Pi Stacking, Hydrophobic InteractionPhenylalanine, Tyrosine, Tryptophan
Butan-2-yl GroupHydrophobic (Van der Waals) InteractionLeucine, Isoleucine, Valine, Alanine

In Vitro Biochemical Transformations and Metabolite Research

Microsomal Metabolism Studies and Enzyme-Mediated Transformations

There is currently no available scientific literature detailing the microsomal metabolism or enzyme-mediated transformations of (butan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine.

Specific studies on the oxidative biotransformations of this compound, including O-demethylation, N-dealkylation, and hydroxylation, have not been reported.

Information regarding the conjugative reactions of this compound in in vitro systems is not present in the current body of scientific research.

Stereoselective Aspects of In Vitro Metabolic Pathways

The stereoselective aspects of the in vitro metabolic pathways for this compound have not been investigated or documented.

Identification and Structural Characterization of In Vitro Metabolites

There are no published studies on the identification and structural characterization of in vitro metabolites of this compound.

Elucidation of Enzyme Mechanism in Xenobiotic Biotransformation

Research elucidating the specific enzyme mechanisms involved in the xenobiotic biotransformation of this compound is not available.

Advanced Analytical Method Development and Validation

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are fundamental for the separation of (Butan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine from impurities and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for this purpose, with chiral chromatography being essential for the analysis of its enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is critical for the purity profiling of this compound. A reversed-phase approach is typically suitable for this type of compound.

Method Parameters:

Column: A C18 column is a common choice, offering good retention and separation of moderately polar compounds.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (such as ammonium (B1175870) formate) and an organic solvent (like acetonitrile (B52724) or methanol) is often effective. cfsre.org The gradient allows for the efficient elution of the target compound while separating it from potential impurities with different polarities.

Detection: Ultraviolet (UV) detection is a standard method, with the detection wavelength selected based on the chromophore of the 3,4,5-trimethoxyphenyl group.

A sensitive liquid chromatography-mass spectrometric (LC-MS) method has been developed for the quantification of trimethoxyamphetamines in human urine, which can be adapted for the analysis of this compound. nih.gov This method utilizes a reversed-phase column with a gradient of acetonitrile and acetic acid in water, coupled with mass spectrometric detection. nih.gov

Table 1: Illustrative HPLC Method Parameters

ParameterValue
Column Phenomenex Kinetex® C18 (50 mm x 3.0 mm, 2.6 µm) cfsre.org
Mobile Phase A 10 mM Ammonium formate, pH 3.0 cfsre.org
Mobile Phase B Acetonitrile
Gradient Initial: 95% A, 5% B; ramp to 5% A, 95% B over 13 min cfsre.org
Flow Rate 0.5 mL/min
Injection Volume 10 µL cfsre.org
Detection UV at 270 nm
Column Temperature 40 °C

Gas Chromatography (GC) Applications

Gas chromatography is another powerful technique for the analysis of this compound, particularly when coupled with a mass spectrometer (GC-MS). Due to the amine group, derivatization is often necessary to improve chromatographic properties and prevent peak tailing.

Derivatization: Acylating agents such as N-methyl-bis(trifluoroacetamide) (MBTFA) or pentafluoropropionic anhydride (B1165640) (PFPA) can be used to derivatize the amine group, increasing the volatility and thermal stability of the compound. nih.gov

Method Parameters:

Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used.

Carrier Gas: Helium is the most common carrier gas.

Temperature Program: A temperature gradient is employed to ensure good separation of the analyte from any impurities.

For the analysis of related designer phenethylamines, a GC-MS screening method has been developed using pentafluoropropionic derivatives. nih.gov This method demonstrates good linearity and low limits of detection. nih.gov

Table 2: Representative GC Method Parameters

ParameterValue
Column Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) cfsre.org
Carrier Gas Helium (1.46 mL/min) cfsre.org
Injection Port Temp. 265 °C cfsre.org
Temperature Program Initial 100 °C, hold for 1 min, ramp to 300 °C at 20 °C/min, hold for 5 min
Injection Mode Splitless cfsre.org
Derivatizing Agent Pentafluoropropionic anhydride (PFPA)

Chiral Chromatography for Enantiomeric Purity Analysis

This compound possesses a chiral center at the 2-position of the butyl group, meaning it can exist as a pair of enantiomers. Since enantiomers can have different pharmacological properties, their separation and quantification are crucial.

Chiral HPLC is the most common technique for enantiomeric separation. This can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have been shown to be effective for the separation of a wide range of chiral compounds, including synthetic cathinones and phenethylamines. nih.govsemanticscholar.org

Alternatively, pre-column derivatization with a chiral derivatizing agent can be performed, followed by separation on a standard achiral column. oup.com

Coupled Analytical Techniques (e.g., LC-MS/MS, GC-MS) for Comprehensive Analysis

For a more comprehensive analysis, chromatographic techniques are often coupled with mass spectrometry.

LC-MS/MS: This technique offers high sensitivity and selectivity, making it ideal for the detection and quantification of this compound in complex matrices. nih.govfda.gov.tw It has been successfully applied to the screening of a wide range of designer psychostimulants in urine. nih.gov

GC-MS: GC-MS provides excellent separation efficiency and characteristic fragmentation patterns that are useful for structural elucidation and confirmation of identity. nih.govresearchgate.net It is a standard method for the analysis of many classes of drugs, including phenethylamines. nih.gov

The use of tandem mass spectrometry (MS/MS) in both LC and GC methods further enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.govojp.gov

Quantitative Analytical Method Validation Parameters for Compound Quantification

To ensure the reliability of quantitative results, the analytical method must be thoroughly validated. The validation parameters typically assessed include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is usually evaluated by a calibration curve with a correlation coefficient (r²) close to 1.0. clinmedjournals.orgclinmedjournals.org

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected. greenpub.org

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. greenpub.org

Accuracy: The closeness of the measured value to the true value, often expressed as a percentage recovery. greenpub.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). mdpi.com

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 3: Typical Method Validation Acceptance Criteria

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99 clinmedjournals.org
Accuracy (% Recovery) 80-120%
Precision (% RSD) ≤ 15%
LOD Signal-to-noise ratio ≥ 3
LOQ Signal-to-noise ratio ≥ 10

These validation parameters ensure that the analytical method is suitable for its intended purpose, providing accurate and reliable data for the quantification of this compound. hpst.cz

Structure Property Relationship Spr and Structure Reactivity Relationship Srr Studies

Principles of Molecular Design for Targeted Chemical Behavior and Reactivity

The amine group is a key functional feature, capable of acting as a hydrogen bond donor and acceptor, which significantly influences properties like solubility and boiling point. stereoelectronics.org Its basicity is affected by the electronic effects of the attached butyl and trimethoxybenzyl groups. The trimethoxyphenyl ring, with its electron-donating methoxy (B1213986) groups, can influence the reactivity of the aromatic ring itself and the adjacent benzylic position.

Key molecular properties that are often targeted in the design of related phenylalkylamine compounds include:

Lipophilicity (LogP): The balance between the hydrophilic amine group and the lipophilic alkyl and aromatic parts determines how the molecule distributes between polar and non-polar environments. Altering the alkyl chain length or the substitution pattern on the aromatic ring can systematically tune this property.

pKa: The basicity of the secondary amine is crucial for its ionization state at a given pH. This is critical for processes such as salt formation and interactions with biological systems. The electron-donating nature of the alkyl group and the electronic influence of the substituted benzyl (B1604629) group modulate this value.

Molecular Shape and Steric Hindrance: The bulky butan-2-yl group and the spatial arrangement of the methoxy groups on the phenyl ring create a specific three-dimensional shape. This topography can govern how the molecule interacts with other molecules or surfaces, for instance, in chromatographic separations or as a ligand for a receptor. nih.gov

For example, understanding the principles of Absorption, Distribution, Metabolism, and Excretion (ADME) can guide the design of molecules with specific pharmacokinetic profiles. yale.edu By modifying the structure of (Butan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine, one could theoretically enhance or reduce its absorption and metabolism based on established guidelines related to molecular weight and solubility. yale.edu

Quantitative Structure-Property/Reactivity Relationship (QSPR/QSRR) Modeling and Predictive Capabilities

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical tools that correlate a molecule's chemical structure with its properties or reactivity. mdpi.com These models are built by calculating numerical descriptors that represent the molecule's topology, geometry, and electronic features, and then using statistical methods to find a relationship with an experimentally measured property.

For a compound like this compound, a QSPR/QSRR study would involve:

Dataset Generation: Synthesizing a series of related compounds with systematic variations (e.g., changing the alkyl group, altering the substitution on the phenyl ring).

Property Measurement: Experimentally determining a specific property for each compound, such as boiling point, chromatographic retention time, or reaction rate. researchgate.netnih.gov

Descriptor Calculation: Using computational chemistry software to calculate a wide range of molecular descriptors for each molecule.

Model Building: Employing statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms to create a predictive equation. nih.gov

Table 1: Hypothetical QSPR Data for Phenylalkylamine Analogs

Compound NameLogP (Experimental)Molecular Weight (Descriptor)Polar Surface Area (Descriptor)
Analog A2.5220.345.2
Analog B3.1250.445.2
Analog C2.8234.354.5
This compound3.5 (Predicted)267.3849.8

This table illustrates how experimental data from known analogs can be used with calculated descriptors to build a model that then predicts the properties of a new compound. The predictive power of such models allows for the in silico screening of virtual compounds, saving time and resources. mdpi.com Computational studies on related amphetamine structures have shown that properties like the electric field gradient at the nitrogen atom are sensitive to substituent changes, indicating that such descriptors could be powerful predictors of biological activity. researchgate.net

Chemoinformatics and Library Design for Systematic Chemical Exploration

Chemoinformatics provides the tools to manage, analyze, and model large sets of chemical data. chemrxiv.org In the context of this compound, chemoinformatics is essential for designing a chemical library to systematically explore the structure-activity landscape around this core scaffold.

The process of library design involves:

Scaffold Definition: The core structure is defined as (Butan-2-yl)[(phenyl)methyl]amine.

Variation Points: Key positions for modification are identified, such as the alkyl chain and the substitution pattern on the phenyl ring.

Building Block Selection: A diverse set of commercially available or synthetically accessible building blocks (e.g., different alkylamines and substituted benzaldehydes) is chosen.

Virtual Library Enumeration: Computational tools are used to combine the scaffold and building blocks to generate a large virtual library of potential compounds.

Library Filtering and Selection: The virtual library is then filtered based on desired physicochemical properties (e.g., molecular weight, LogP, number of hydrogen bond donors/acceptors) to select a smaller, more focused set of compounds for synthesis and testing. nih.gov This approach ensures a broad yet targeted exploration of the chemical space. chemrxiv.org

Table 2: Example of a Focused Library Design around the Phenylalkylamine Scaffold

R1 Group (Amine)R2 Group (Aromatic Ring)Resulting Compound
Isopropyl4-methoxy(Isopropyl)[(4-methoxyphenyl)methyl]amine
sec-Butyl3,4-dimethoxy(sec-Butyl)[(3,4-dimethoxyphenyl)methyl]amine
Cyclopentyl3,4,5-trimethoxy(Cyclopentyl)[(3,4,5-trimethoxyphenyl)methyl]amine

This systematic approach, powered by chemoinformatics, allows researchers to efficiently explore how structural modifications impact the properties and reactivity of the target compound and its analogs.

Emerging Research Avenues and Future Perspectives

Innovations in Green Chemistry for Sustainable Synthesis of the Compound

The synthesis of secondary amines like (Butan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine has traditionally relied on methods that may involve harsh conditions or generate significant waste. oup.com Emerging research is focused on developing greener, more sustainable synthetic routes. rsc.org Key innovations center on catalytic processes that improve atom economy and utilize environmentally benign reagents and solvents. rsc.orgnih.gov

One of the most promising green approaches is the "hydrogen borrowing" or "hydrogen autotransfer" strategy. rsc.org This method allows for the direct N-alkylation of an amine with an alcohol, producing only water as a byproduct. For the synthesis of the target compound, this would involve reacting 3,4,5-trimethoxybenzyl alcohol with butan-2-amine. This process is often catalyzed by transition metals, with a growing emphasis on abundant and non-toxic metals like iron and copper. nih.govresearchgate.net

Another significant area of innovation is chemoenzymatic synthesis. nih.gov Biocatalysis, using enzymes such as transaminases (ATAs) or engineered amine dehydrogenases (AmDHs), offers exceptional stereoselectivity under mild, aqueous conditions. oup.comnih.govnih.gov An enzymatic route could involve the reductive amination of a ketone precursor, catalyzed by an AmDH, to directly produce a specific enantiomer of this compound with high purity. nih.govnih.gov Such methods drastically reduce the need for organic solvents and hazardous reagents typical of conventional chemical synthesis. acs.org

Below is a comparative table outlining potential synthesis strategies, highlighting the advantages of emerging green chemistry approaches.

Synthesis Strategy Precursors Catalyst/Reagent Example Key Advantages Potential Drawbacks
Traditional Reductive Amination 3,4,5-Trimethoxybenzaldehyde (B134019), Butan-2-amineSodium borohydride (B1222165) (NaBH₄)Well-established, versatileUse of stoichiometric metal hydride reagents, solvent waste
Hydrogen Borrowing Catalysis 3,4,5-Trimethoxybenzyl alcohol, Butan-2-amine[Cp*IrCl₂]₂ or Iron-based catalysts rsc.orgnih.govHigh atom economy (water is the only byproduct), reduced waste rsc.orgRequires development of specific catalysts, potentially higher initial cost
Chemoenzymatic Synthesis Ketone precursor, Butan-2-amineEngineered Amine Dehydrogenase (AmDH) nih.govnih.govExcellent stereoselectivity, mild aqueous conditions, sustainable oup.comEnzyme stability and substrate scope can be limiting, requires specialized biological expertise

Advanced Spectroscopic Probes for Real-time Reaction Monitoring and Mechanistic Insights

Understanding and optimizing the synthesis of this compound requires a detailed grasp of reaction kinetics, intermediates, and byproduct formation. Process Analytical Technology (PAT) is a framework for designing and controlling manufacturing processes through real-time measurement of critical parameters. mt.comwikipedia.org The application of advanced spectroscopic probes is central to PAT, enabling continuous monitoring without the need for offline sampling. rsc.org

For the reductive amination reaction used to synthesize the target compound, in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools. americanpharmaceuticalreview.com These techniques can monitor the concentration of the starting aldehyde (disappearance of the C=O stretching band), the formation of the intermediate imine (appearance of the C=N stretching band), and the final secondary amine product in real-time. americanpharmaceuticalreview.com This data allows for precise determination of reaction endpoints, optimization of process parameters (like temperature and catalyst loading), and enhanced safety. americanpharmaceuticalreview.com

Mass spectrometry (MS) techniques, particularly when coupled with direct sampling interfaces like desorption electrospray ionization (DESI) or pressurized sample infusion (PSI), offer unparalleled sensitivity for detecting transient reaction intermediates. uvic.caresearchgate.netacs.org Applying these methods could provide direct evidence for catalytic species and short-lived intermediates in the synthetic pathway, offering deep mechanistic insights that are otherwise difficult to obtain. uvic.canih.gov

The table below summarizes key spectroscopic probes and their potential application in monitoring the synthesis.

PAT Tool Parameter Monitored Information Gained Mode
FTIR Spectroscopy Vibrational modes (e.g., C=O, C=N, N-H)Real-time concentrations of reactants, intermediates, and products; reaction kinetics. americanpharmaceuticalreview.comIn-line / On-line
Raman Spectroscopy Molecular vibrationsComplements FTIR, particularly useful in aqueous or slurry-based systems; monitors functional group changes.In-line / On-line
Mass Spectrometry (e.g., ESI-MS) Mass-to-charge ratio of ionsDetection of short-lived intermediates and catalytic species; mechanistic pathway elucidation. uvic.caresearchgate.netOn-line
Flow NMR Nuclear magnetic resonance spectraDetailed structural information on species in the reaction mixture as it flows through the detector. rsc.orgOn-line

Novel Computational Algorithms for Predictive Chemistry and Virtual Screening

Computational chemistry is becoming an indispensable tool for accelerating chemical research. arxiv.org For this compound, novel algorithms in quantum mechanics and machine learning can predict its properties, reactivity, and potential interactions, guiding experimental work more efficiently. acs.orgmit.edu

Predictive Synthesis: Machine learning models, trained on vast datasets of known chemical reactions, can predict the optimal conditions for synthesizing the target compound. arxiv.org These algorithms can suggest the most effective catalysts, solvents, and temperature ranges, minimizing the number of trial-and-error experiments needed. mit.edu Furthermore, computational modeling can elucidate reaction mechanisms, for instance, by calculating the energy barriers for different steps in a catalytic cycle, helping to rationalize observed outcomes and design better catalysts. researchgate.net

Virtual Screening: The structure of this compound, with its substituted phenethylamine (B48288) backbone, is similar to classes of molecules with known biological activity. researchgate.netwikipedia.org Virtual screening involves using computational docking algorithms to predict how a molecule might bind to a biological target, such as a protein receptor or enzyme. nih.gov By building a computational model of the target compound, researchers can screen it against large libraries of biological targets to identify potential interactions. nih.gov This in silico approach can generate hypotheses about the compound's biological relevance, which can then be tested experimentally, saving significant time and resources compared to traditional high-throughput screening. chemrxiv.org

Computational Method Application Area Predicted Outcome/Insight
Density Functional Theory (DFT) Reaction Mechanism StudiesTransition state energies, reaction pathways, catalyst-substrate interactions. researchgate.net
Machine Learning (ML) Regression QSPR (Quantitative Structure-Property Relationship)Prediction of physical properties (e.g., solubility, boiling point) and chemical reactivity based on molecular structure. nih.gov
Molecular Docking Virtual ScreeningBinding affinity and pose of the compound in the active site of a biological target. nih.gov
Molecular Dynamics (MD) Simulation Binding Stability AnalysisStability of the ligand-protein complex over time, conformational changes upon binding. nih.gov

Exploration of Stereoisomer-Specific Chemical Reactivity and Transformations

The presence of a chiral center at the second carbon of the butyl group means that this compound exists as a pair of enantiomers: (R)- and (S)-isomers. solubilityofthings.com Stereoisomers can have identical physical properties but often exhibit profoundly different behavior in chiral environments, such as interactions with biological systems or reactions with other chiral molecules. wikipedia.org

A key future perspective is the development of stereoselective syntheses that can produce either the (R)- or (S)-enantiomer with high purity. nih.gov This is crucial because the biological effects of the two enantiomers could differ significantly. wikipedia.org Asymmetric catalysis, using either chiral metal complexes or enzymes, is the most powerful approach to achieve this. oup.com

Furthermore, research into the stereoisomer-specific reactivity of the compound itself is a nascent field. This involves studying how the individual (R) and (S) enantiomers react differently with other chiral reagents. Such studies can lead to the development of novel stereospecific transformations where the compound acts as a chiral auxiliary or building block. masterorganicchemistry.com Determining the absolute configuration of the products of these reactions is also critical, often relying on techniques like NMR spectroscopy with chiral derivatizing agents. acs.org

The distinct properties and potential reactivities of the stereoisomers are outlined below.

Property / Interaction (R)-Enantiomer (S)-Enantiomer Significance
Optical Activity Rotates plane-polarized light in one direction (e.g., dextrorotatory, +)Rotates plane-polarized light in the opposite direction (e.g., levorotatory, -)A defining physical property used for identification and purity assessment. wikipedia.org
Biological Receptor Binding May exhibit high affinity for a specific receptor binding pocketMay exhibit low or no affinity for the same pocketDifferences in biological activity (e.g., therapeutic effect vs. side effect) are common between enantiomers.
Reaction with Chiral Reagent Forms one diastereomeric product at a specific rateForms a different diastereomeric product, potentially at a different rateEnables kinetic resolution and the synthesis of other complex chiral molecules. masterorganicchemistry.comtru.ca
Chromatographic Separation Elutes at a specific retention time on a chiral stationary phaseElutes at a different retention time on the same chiral stationary phaseAllows for the analytical and preparative separation of the enantiomers.

Q & A

Q. What techniques elucidate the compound’s interaction with tubulin?

  • Methods :
  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to purified tubulin .
  • Cryo-EM : Resolve 3D binding conformations at near-atomic resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Butan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine
Reactant of Route 2
Reactant of Route 2
(Butan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.